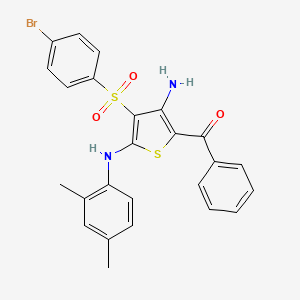

1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid”, related compounds have been synthesized using various methods. For instance, a compound “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another compound “1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione” was synthesized using Baker-Venkatraman rearrangement on ester .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have been interested in the synthesis and structural analysis of pyrazole derivatives, including those similar to the specified compound, to understand their regioselective reactions and structural characteristics. For example, Kumarasinghe et al. (2009) discussed the synthesis of pyrazole compounds and emphasized the importance of X-ray crystallography for unambiguous structure determination due to the challenges in identifying regioisomers spectroscopically. This study highlights the complexity and precision required in synthesizing and characterizing compounds within this chemical class (Kumarasinghe et al., 2009).

Potential Applications in Material Science

Significant research has been conducted on the potential applications of pyrazole derivatives in material science. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, identifying compounds with significant potential for optical limiting applications. This work suggests that derivatives of the specified compound may have applications in the development of new materials with desirable optical properties (Chandrakantha et al., 2013).

Coordination Compounds and Photoluminescent Properties

Liu et al. (2015) explored the synthesis of coordination compounds using pyrazole-3-carboxylic acid and studied their crystal structures and photoluminescent properties. Their findings indicate that these compounds exhibit interesting luminescent behaviors, with potential applications in photoluminescent materials. This research underscores the versatility of pyrazole derivatives in creating materials with functional optical properties (Liu et al., 2015).

Anticonvulsant and Analgesic Activities

The synthesis of new heterocycles bearing the pyrazole moiety has also been explored for their potential biological activities. Viveka et al. (2015) synthesized compounds starting from pyrazole derivatives and evaluated them for anticonvulsant and analgesic activities. Their research contributes to the understanding of the structure-activity relationships among pyrazole derivatives, suggesting potential therapeutic applications (Viveka et al., 2015).

Organized Assemblies and Ionic Salts

Research by Zheng et al. (2013) on the reactions of pyrazole derivatives to produce protonated ionic salts demonstrates the compound's utility in forming organized assemblies with specific structural architectures. This study provides insights into the potential of pyrazole derivatives in designing new materials with tailored properties (Zheng et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with enzymes such as hexokinase .

Mode of Action

It is likely that it interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the metabolic processes within the cell.

Biochemical Pathways

Compounds with similar structures have been known to interfere with energy metabolism, particularly aerobic glycolytic activity .

Result of Action

Based on its potential interaction with enzymes like hexokinase, it could potentially disrupt energy metabolism within the cell .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-6-7-14(12(18)8-11)20-15(9-13(19-20)16(21)22)10-4-2-1-3-5-10/h1-9H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFKCJRMHHBFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

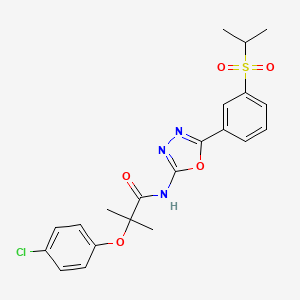

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)

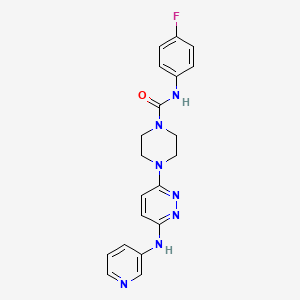

![4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2995086.png)

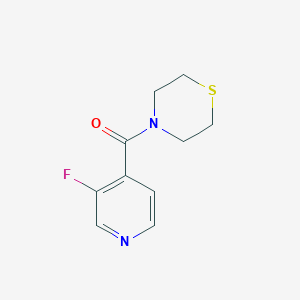

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)

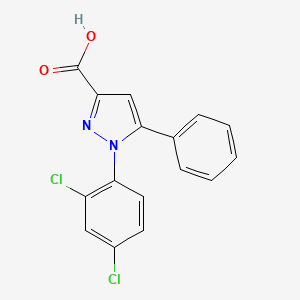

![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)